N-(2,4-dichlorophenyl)heptanamide
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Overview
Description
N-(2,4-dichlorophenyl)heptanamide is an organic compound with the molecular formula C13H17Cl2NO It is characterized by the presence of a heptanamide backbone substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)heptanamide typically involves the reaction of 2,4-dichloroaniline with heptanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2,4-dichloroaniline attacks the carbonyl carbon of heptanoyl chloride, resulting in the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2,4-dichlorophenyl)heptanamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)heptanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)acetamide
- N-(2,4-dichlorophenyl)butanamide
- N-(2,4-dichlorophenyl)pentanamide
Uniqueness
N-(2,4-dichlorophenyl)heptanamide is unique due to its specific heptanamide backbone and the presence of two chlorine atoms on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
Molecular Formula |
C13H17Cl2NO |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)heptanamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-2-3-4-5-6-13(17)16-12-8-7-10(14)9-11(12)15/h7-9H,2-6H2,1H3,(H,16,17) |
InChI Key |
JPSAENNBGUCWOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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